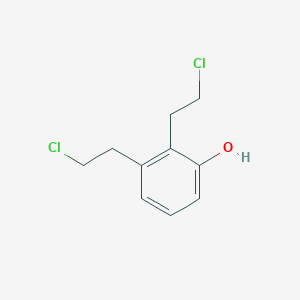
2,3-Bis(2-chloroethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2-chloroethyl)phenol is an organic compound with the molecular formula C10H12Cl2O It is characterized by the presence of two 2-chloroethyl groups attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-chloroethyl)phenol typically involves the reaction of 2,3-dihydroxyphenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(2-chloroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: Quinones are formed as major products.
Reduction: Hydroquinones are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenols.
Scientific Research Applications
2,3-Bis(2-chloroethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-chloroethyl)phenol involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
- 2,4-Bis(2-chloroethyl)phenol
- 2,5-Bis(2-chloroethyl)phenol
- 2,6-Bis(2-chloroethyl)phenol
Comparison: 2,3-Bis(2-chloroethyl)phenol is unique due to the specific positioning of the chloroethyl groups on the phenol ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a compound of particular interest in research and industrial applications.
Properties
CAS No. |
565197-97-9 |
|---|---|
Molecular Formula |
C10H12Cl2O |
Molecular Weight |
219.10 g/mol |
IUPAC Name |
2,3-bis(2-chloroethyl)phenol |
InChI |
InChI=1S/C10H12Cl2O/c11-6-4-8-2-1-3-10(13)9(8)5-7-12/h1-3,13H,4-7H2 |
InChI Key |
YRKTWVKDHAMXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















